1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is a urea derivative characterized by a benzhydryl (diphenylmethyl) group, a hydroxy-substituted ethyl chain, and a tetrahydro-2H-pyran (THP) ring. The THP ring introduces conformational rigidity, which may influence metabolic stability and target binding .
Properties
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c30-26(29-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)28-20-27(31,23-14-8-3-9-15-23)24-16-18-32-19-17-24/h1-15,24-25,31H,16-20H2,(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIGVCHOSPQMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea typically involves multiple steps, including the formation of the benzhydryl group, the introduction of the hydroxyphenyl group, and the incorporation of the tetrahydropyran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzhydryl and hydroxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl and hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Lipophilicity : The benzhydryl group in the target compound increases lipophilicity compared to benzyl () or ethyl () substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Hydrogen Bonding : The hydroxy group in the target compound and analogs (e.g., 2-hydroxyethoxy in ) improves solubility through polar interactions, contrasting with purely hydrophobic substituents like thiophene () .
- Thiopyran (sulfur-containing) in may alter electronic properties and oxidative stability .
Physicochemical and Spectral Properties
- Melting Points : Urea derivatives with aromatic groups (e.g., pyrazole in , mp 94–175°C) generally exhibit higher melting points than aliphatic analogs . The target compound’s benzhydryl group may further elevate its melting point.
- NMR Signatures : Aromatic protons in benzhydryl (δ 7.2–7.5 ppm) and THP (δ 3.5–4.0 ppm for ether protons) would dominate the target’s ¹H NMR, distinct from pyridyl (δ 8.0–8.5 ppm in ) or thiophene (δ 6.8–7.2 ppm in ) .
Biological Activity
1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Contains a benzhydryl moiety, which is known for its ability to interact with various biological targets.
- The presence of a tetrahydro-pyran ring may influence its pharmacokinetic properties.
Research indicates that compounds similar to 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses.
- Neurotransmitter Modulation : Similar compounds have been reported to affect the uptake of neurotransmitters such as dopamine and norepinephrine, suggesting potential applications in treating neurological disorders .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of this compound can inhibit inflammatory mediators. For instance, related compounds have shown IC50 values indicating effective inhibition of prostaglandin synthesis and leukotriene production in various cell types.
| Compound | Target | IC50 (µM) |
|---|---|---|
| L-651896 | 5-lipoxygenase | 0.1 |
| L-651896 | Prostaglandin E2 synthesis | 1.1 |
This suggests that 1-benzhydryl-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea may share similar anti-inflammatory properties.
Neuropharmacological Effects
Research has also indicated that structurally related compounds can modulate neurotransmitter systems, showing promise for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). For example, the following table summarizes findings on related compounds:
| Compound | Transporter Affinity | Effect |
|---|---|---|
| 4-(2-(benzhydryloxy)ethyl)-1-(R)-2-hydroxyphenylpiperidin | Dopamine Transporter (DAT) | High affinity |
| Norepinephrine Transporter (NET) | Moderate to high affinity |
Study on Inflammatory Response
A study assessing the effects of a benzhydryl derivative on inflammation demonstrated significant reductions in edema and leukotriene levels when applied topically in animal models. The compound effectively inhibited COX activity at concentrations comparable to established anti-inflammatory agents .
Neurological Impact Assessment
In a clinical trial involving patients with ADHD, a related compound was found to improve attention scores significantly compared to placebo. The mechanism was attributed to the modulation of dopamine transporters, which is consistent with findings from preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
